molecular formula C17H18N2O4 B580466 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid CAS No. 1261951-56-7

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid

Cat. No.: B580466
CAS No.: 1261951-56-7
M. Wt: 314.341
InChI Key: IQIATTSOJFUXNS-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a phenyl ring at the 4-position. This compound is primarily used in pharmaceutical research and organic synthesis, where the Boc group serves as a protective moiety for amines during multi-step reactions. The nicotinic acid core provides a carboxylic acid functionality, enabling conjugation or salt formation.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)14-13(15(20)21)5-4-10-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIATTSOJFUXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino compound is then reacted with nicotinic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Features Molecular Formula Applications/Notes Reference
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid Boc-protected amino group, nicotinic acid core C₁₇H₂₀N₂O₄ Used in peptide coupling; discontinued (CymitQuimica)
4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid Boc-protected amino group, methyl substitution at nicotinic acid C6 C₁₂H₁₆N₂O₄ Enhanced lipophilicity due to methyl group; used in kinase inhibitor synthesis
5-(4-(tert-Butyl)phenyl)nicotinic acid tert-Butyl group (non-polar) at phenyl C4, nicotinic acid core C₁₆H₁₇NO₂ Higher hydrophobicity; potential use in materials science
(4-Boc-Aminophenyl)boronic acid Boc-protected amino group, boronic acid functionality C₁₁H₁₆BNO₄ Suzuki-Miyaura cross-coupling reactions; improved stability in aqueous conditions
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid Boc-protected amino group, phenylacetic acid core C₁₃H₁₇NO₄ Chiral building block for β-lactam antibiotics

Key Research Findings

Stability and Reactivity: The Boc group in this compound enhances amine stability during acidic/basic conditions, a critical feature shared with (4-Boc-Aminophenyl)boronic acid (). However, the nicotinic acid core offers distinct reactivity for carboxylate-mediated conjugation compared to boronic acids. In contrast, unprotected analogs like 2-(Cyclopropylamino)nicotinic acid () exhibit higher reactivity but lower stability, limiting their utility in prolonged syntheses.

Lipophilicity and Solubility: Methyl-substituted analogs (e.g., 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid) show increased logP values due to the methyl group, improving membrane permeability in drug candidates (). Compounds with hydroxyl groups (e.g., 2-(4-Hydroxy-6-Methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, ) exhibit higher aqueous solubility but reduced metabolic stability compared to Boc-protected derivatives.

Synthetic Utility: Boronic acid derivatives like (4-Boc-Aminophenyl)boronic acid are pivotal in cross-coupling reactions (), whereas nicotinic acid derivatives are more suited for carboxylate-based linkages (e.g., amide bonds). Ethyl ester derivatives (e.g., Ethyl Ester of 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]nicotinic acid, ) are intermediates for prodrug development, leveraging esterase-mediated hydrolysis.

Critical Analysis of Commercial and Research Relevance

  • Discontinued Status: The discontinuation of this compound () highlights challenges in commercial availability, driving researchers toward analogs like 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid () or boronic acid derivatives ().
  • Biological Activity : Nicotinic acid derivatives with Boc protection are less likely to engage in unwanted interactions compared to free amines, making them preferred in targeted drug delivery systems.

Biological Activity

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid, commonly referred to as Boc-phenyl-nicotinic acid, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality on the phenyl ring, which enhances its stability and reactivity. The nicotinic acid moiety contributes to its biological interactions.

Chemical Structure:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

The mechanism of action for this compound involves its interaction with various biological targets. The Boc group allows for selective reactions at other sites on the molecule. Upon deprotection, the free amine can engage with enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiinflammatory Properties: Similar compounds have shown moderate anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Interaction with JAK2 Signaling Pathway: Studies have indicated that derivatives of nicotinic acid can modulate JAK2 signaling pathways, which are crucial in various hematological malignancies .
  • Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, indicating that Boc-phenyl-nicotinic acid may also possess such activities.

Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Cell Assays:
    • In experiments using human erythroleukemia cell lines (HEL and TF-1), compounds targeting JAK2 showed a dose-dependent reduction in phosphorylated STAT5 levels, indicating effective modulation of JAK2 activity .
  • Synthesis Pathways:
    • The synthesis of Boc-phenyl-nicotinic acid typically involves protecting the amino group with a Boc group, allowing for subsequent reactions that can yield various derivatives useful in biological studies.
  • Comparative Analysis:
    • A comparative study of similar compounds highlighted differences in their biological activities based on structural variations. For instance, ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate exhibited unique pharmacological profiles due to its protected amino group.

Case Studies

Case Study 1: JAK2 Modulation
In a study focusing on JAK2 inhibitors, researchers synthesized several derivatives of nicotinic acid and evaluated their effects on cell lines expressing mutant JAK2. The results indicated that modifications to the phenyl ring significantly enhanced binding affinity and selectivity towards JAK2, suggesting a promising avenue for drug development targeting hematological disorders.

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various nicotinic acid derivatives against common bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting their potential use as antimicrobial agents.

Data Tables

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Boc-phenyl-nicotinic acidTert-butoxycarbonyl protectionPotential anti-inflammatoryComplex aromatic system
Ethyl 2-amino-nicotinateAmino and nicotinic acid moietiesModerate anti-inflammatoryLacks tert-butoxycarbonyl protection
Ethyl 4-amino-benzoateAromatic amine with ethyl esterAntimicrobial propertiesSimpler structure without heterocycles

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